molecular formula C18H20O5 B082656 4-Hydroxy-5,7,4'-trimethoxyflavan CAS No. 10493-01-3

4-Hydroxy-5,7,4'-trimethoxyflavan

Cat. No. B082656
CAS RN: 10493-01-3
M. Wt: 316.3 g/mol
InChI Key: XCMICCXLNOOUBF-UHFFFAOYSA-N
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Description

4-Hydroxy-5,7,4'-trimethoxyflavan is a flavonoid compound that is found in various plants, including the bark of the African tree Pterocarpus angolensis. This compound has been the subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Isolation and Characterization

4-Hydroxy-5,7,4'-trimethoxyflavan has been isolated from various plant sources, contributing to the understanding of plant biochemistry and phytochemistry. For instance, it was identified in Dahlia tenuicaulis and Boesenbergia pandurata, showcasing its presence in diverse botanical species (Lam & Wrang, 1975); (Jaipetch et al., 1983).

Cytotoxic Properties

Research has shown that 4-Hydroxy-5,7,4'-trimethoxyflavan exhibits cytotoxic properties. A study on compounds from Uraria clarkei indicated slight cytotoxic activity of this compound against K-562 and Hela cell lines (Jiang et al., 2013). This highlights its potential in cancer research and drug development.

Metabolism Studies

Studies have explored the metabolism of this compound, particularly by human gut bacteria, which is crucial for understanding its bioavailability and potential health effects. For example, Blautia sp. MRG-PMF1 was found to metabolize 4-Hydroxy-5,7,4'-trimethoxyflavan to demethylated flavones, providing insights into its metabolic pathways in the human intestine (Kim, Kim, & Han, 2014).

Chemical Synthesis and Biological Assessments

The synthesis of this compound and its derivatives has been a subject of research, contributing to the field of organic chemistry and pharmacology. Studies have synthesized variants of this compound and evaluated their biological activities, such as antioxidant, antibacterial, and antitumor effects, offering potential for drug discovery (Rosa et al., 2019).

Pharmacokinetics and Drug Interaction Studies

Investigations into the binding properties of 4-Hydroxy-5,7,4'-trimethoxyflavan with human serum albumin provide insights into its pharmacokinetics and potential drug interactions. This is crucial for its development as a therapeutic agent (Tang, Wang, Luan, & Chen, 2005).

Bioavailability and Stability

Understanding the metabolic stability and intestinal absorption of this compound is vital for its potential as a dietary supplement or drug. Studies comparing methylated flavonoids like 4-Hydroxy-5,7,4'-trimethoxyflavan with unmethylated counterparts have provided essential data on their bioavailability and stability, influencing their use in clinical and dietary contexts (Wen & Walle, 2006).

properties

CAS RN

10493-01-3

Product Name

4-Hydroxy-5,7,4'-trimethoxyflavan

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,14-15,19H,10H2,1-3H3

InChI Key

XCMICCXLNOOUBF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O

synonyms

3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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